molecular formula C20H18ClNO2 B11334250 7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11334250
M. Wt: 339.8 g/mol
InChI Key: TVYMOPZUSFXVHA-UHFFFAOYSA-N
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Description

7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate halogenated compound.

    Introduction of the Chloro Substituent: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the benzoxepine derivative is reacted with an amine, such as 4-(propan-2-yl)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted benzoxepine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-aminoquinoline: Known for its antimalarial activity.

    7-chloroquinoline derivatives: Studied for their antimicrobial and anticancer properties.

    Pyrrolidine derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.

Uniqueness

7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is unique due to its specific structural features, such as the benzoxepine ring and the combination of chloro and carboxamide substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

7-chloro-N-(4-propan-2-ylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18ClNO2/c1-13(2)14-3-6-18(7-4-14)22-20(23)15-9-10-24-19-8-5-17(21)12-16(19)11-15/h3-13H,1-2H3,(H,22,23)

InChI Key

TVYMOPZUSFXVHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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